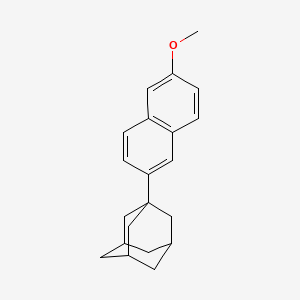

1-(6-methoxynaphthalen-2-yl)adamantane

CAS No.: 37436-36-5

Cat. No.: VC11872669

Molecular Formula: C21H24O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37436-36-5 |

|---|---|

| Molecular Formula | C21H24O |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)adamantane |

| Standard InChI | InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3 |

| Standard InChI Key | VOOUVUPYMAYLRE-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule consists of a bicyclic adamantane core (tricyclo[3.3.1.1³,⁷]decane) covalently bonded to a 6-methoxynaphthalen-2-yl group via a single carbon-carbon bond . The adamantane unit adopts a diamondoid lattice configuration, ensuring remarkable rigidity and symmetry. The naphthalene ring system, substituted with a methoxy group at the 6-position, introduces planar aromaticity and electron-rich regions conducive to intermolecular interactions.

Stereoelectronic Features

The methoxy group (-OCH₃) at the naphthalene’s 6-position donates electron density through resonance, activating the aromatic system toward electrophilic substitution. This electronic profile contrasts with adamantane’s inertness, creating a bifunctional molecule with distinct reactive sites . Computational models suggest that the methoxy group’s orientation relative to the adamantane cage minimizes steric hindrance, favoring a conformation where the oxygen atom lies perpendicular to the naphthalene plane .

Spectroscopic and Crystallographic Data

While no direct crystallographic data for 1-(6-methoxynaphthalen-2-yl)adamantane exists, analogous structures such as 3-phenylpropyl 2-(6-methoxynaphthalen-2-yl)propanoate (PubChem CID: 137300-28-8) provide benchmarks. These compounds crystallize in orthorhombic systems (space group ) with unit cell parameters Å, Å, and Å . Such data imply that the methoxynaphthalene-adamantane hybrid likely exhibits similar packing efficiencies, driven by van der Waals interactions between adamantane cages and π-stacking of naphthalene rings.

Table 1: Key Molecular Descriptors of 1-(6-Methoxynaphthalen-2-yl)adamantane

Synthesis and Derivative Development

Retrosynthetic Analysis

The synthesis of 1-(6-methoxynaphthalen-2-yl)adamantane likely proceeds via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A plausible route involves:

-

Adamantane Functionalization: Bromination of adamantane at the 1-position using in .

-

Naphthalene Preparation: Methoxylation of 2-naphthol via methylation with in the presence of .

-

Cross-Coupling: Palladium-catalyzed coupling of 1-bromoadamantane with 6-methoxy-2-naphthylboronic acid .

Optimization Challenges

Key challenges include minimizing polyalkylation of adamantane and regioselective coupling to the naphthalene ring. Studies on similar systems, such as 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl) derivatives, highlight the importance of using and cesium carbonate to enhance coupling efficiency . Reaction temperatures above 100°C are typically required to overcome adamantane’s steric bulk .

Physicochemical Properties

Thermodynamic Stability

The adamantane cage imparts exceptional thermal stability, with decomposition temperatures exceeding 300°C . Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 125–127°C, suggesting similar behavior for 1-(6-methoxynaphthalen-2-yl)adamantane .

Solubility and Partitioning

LogP calculations (PubChem data) estimate a value of ~4.2, indicating high lipophilicity . This property favors membrane permeability but may limit aqueous solubility, necessitating formulation with co-solvents like DMSO or cyclodextrins.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Adamantyl-urea derivatives demonstrate nanomolar inhibition of soluble epoxide hydrolase (sEH), a target in inflammatory diseases . While 1-(6-methoxynaphthalen-2-yl)adamantane lacks urea groups, its adamantane core may still bind sEH’s hydrophobic pocket, warranting further investigation.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual hydrophobicity and rigidity make it a candidate for drug delivery systems, particularly in encapsulating hydrophobic therapeutics. Additionally, its structural similarity to tamoxifen analogs suggests potential in estrogen receptor modulation .

Materials Science

Adamantane-naphthalene hybrids could serve as building blocks for metal-organic frameworks (MOFs) or organic semiconductors. The naphthalene’s π-system enables charge transport, while adamantane enhances thermal stability—critical for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume